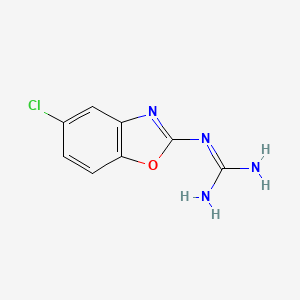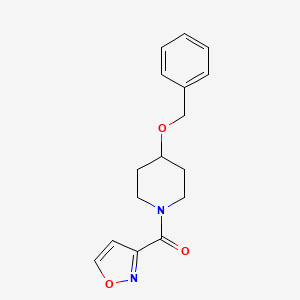![molecular formula C19H13N3OS B5069785 N-[3-(1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5069785.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]isonicotinamide, commonly known as BTA-1, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTA-1 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
BTA-1 has been shown to have various biochemical and physiological effects in different disease models. In cancer research, BTA-1 has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
In Alzheimer's disease research, BTA-1 has been found to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase and gamma-secretase, which are enzymes involved in the production of beta-amyloid. It has also been found to improve cognitive function by increasing the levels of acetylcholine, which is a neurotransmitter that is reduced in Alzheimer's disease.
In Parkinson's disease research, BTA-1 has been found to protect dopaminergic neurons from oxidative stress and neuroinflammation by inhibiting the activity of NF-kB, which is a transcription factor involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using BTA-1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using BTA-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain disease models.
将来の方向性
There are several future directions for the research on BTA-1. One area of interest is the development of BTA-1 derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the potential of BTA-1 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTA-1 and its potential therapeutic applications.
合成法
The synthesis of BTA-1 involves the reaction of 2-aminobenzothiazole with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction yields BTA-1 as a white solid with a melting point of 224-225°C. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
BTA-1 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BTA-1 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy drugs such as cisplatin and doxorubicin.
In Alzheimer's disease research, BTA-1 has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, BTA-1 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are the main causes of the disease.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(13-8-10-20-11-9-13)21-15-5-3-4-14(12-15)19-22-16-6-1-2-7-17(16)24-19/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCIFQAFWRAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5069709.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)

![4,4'-{[5-(4-chlorophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5069740.png)


![2-(4-fluorophenyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
![diethyl 5-({[6-(isopropoxycarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5069753.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
![11-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5069769.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)

![3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5069834.png)